molecular formula C12H24N2O2 B1272298 2-(Aminoethyl)-1-N-boc-piperidine CAS No. 239482-98-5

2-(Aminoethyl)-1-N-boc-piperidine

Cat. No. B1272298
CAS RN: 239482-98-5
M. Wt: 228.33 g/mol
InChI Key: QLEBCEWTHGUFFL-UHFFFAOYSA-N
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Description

2-(Aminoethyl)-1-N-boc-piperidine is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are cyclic secondary amines that play a significant role in medicinal chemistry and organic synthesis. The N-boc group in this compound refers to a tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical reactions.

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to this compound, has been explored in various studies. For instance, the preparation of trisubstituted piperidines through a formal hetero-ene reaction of amino acid derivatives has been reported, where the cyclization of amino aldehyde benzylimines in the presence of Lewis acids yields amino-substituted piperidines . Additionally, the synthesis of piperidine alkaloids from l-pipecolinic acid via oxymercuration-demercuration has been developed, which is a key step in the regio- and stereoselective synthesis of 2-substituted piperidine alkaloids . Moreover, novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from piperidine carboxylic acids, demonstrating the versatility of piperidine derivatives in forming heterocyclic amino acids .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a compound structurally related to this compound, have been characterized using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) has been employed to determine the optimized geometrical parameters and vibrational assignments, and the molecular structure has been further analyzed through HOMO-LUMO bandgap energy and electron excitation analysis .

Chemical Reactions Analysis

Piperidine derivatives, including those with N-Boc protection, are involved in various chemical reactions. For example, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been used for the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, which are important in the synthesis of tobacco alkaloid anabasine . Additionally, lithiated N-Boc allylic and benzylic amines have been used in conjugate additions to nitroalkenes, leading to the enantioselective synthesis of substituted piperidines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The presence of the N-Boc group affects the reactivity and stability of the amine, making it less susceptible to unwanted side reactions. The spectroscopic properties, such as IR, Raman, and NMR, provide insights into the compound's structure and reactivity . The molecular docking studies of related compounds suggest potential biological activities, such as anticancer activity against specific protein targets .

Scientific Research Applications

  • Synthesis of Pharmaceutically Relevant Compounds :

    • A study by Sheikh et al. (2012) described the enantioselective synthesis of 2-substituted piperidines, which are significant in pharmaceutical research. The research utilized lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine and highlighted the importance of the tert-butoxycarbonyl (Boc) group's rotation in the process.
  • Characterization and Structural Analysis :

    • Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, employing spectroscopic techniques and theoretical calculations to understand its structural features. The research, as detailed in Journal of Molecular Structure, provides insights into the molecular structure and reactivity of such compounds.
  • Chemical Reactions and Catalysis :

    • In the field of catalysis, Beng and Gawley (2011) explored the catalytic dynamic resolution of N-Boc-2-lithiopiperidine for the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. This study demonstrates the compound's utility in producing enantiomerically enriched piperidines.
  • Synthesis of Heterocyclic Systems :

    • The research by Höpfl et al. (1998) focused on synthesizing new 2-aminoethyl borinate derivatives through reactions with piperidine alcohols. These compounds, studied using spectroscopic methods and X-ray crystallography, contribute to understanding new heterocyclic systems.
  • Development of Novel Dendritic Structures :

    • Sacalis et al. (2019) in Tetrahedron synthesized novel dendritic G-2 melamines using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. This research highlights the application in creating complex molecular architectures.
  • Applications in Organic Syntheses :

    • The work of Millet and Baudoin (2015) showcased the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, an important reaction for constructing 3-arylpiperidines, which are key components in pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in organic synthesis, its role would be to introduce a protected aminoethyl group into a larger molecule .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, compounds containing Boc groups can be irritants and should be handled with care .

Future Directions

The future directions for “2-(Aminoethyl)-1-N-boc-piperidine” would depend on its applications. If it proves useful as a synthetic intermediate, it could see increased use in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEBCEWTHGUFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373358
Record name 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239482-98-5
Record name 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

A suspension of 43.0 g of tert-butyl 2-(2-azidoethyl)-1-piperidinecarboxylate and 2.15 g of 5% palladium on carbon in 215 ml of methanol was catalytically hydrogenated at room temperature for 9 hours. After the reaction, the catalyst was filtered off, and the filtrate was concentrated to give 37.2 g of a colorless liquid.
Name
tert-butyl 2-(2-azidoethyl)-1-piperidinecarboxylate
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One

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